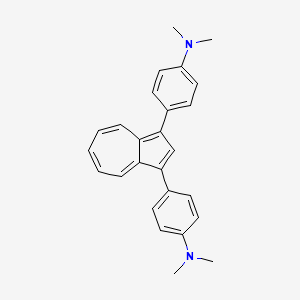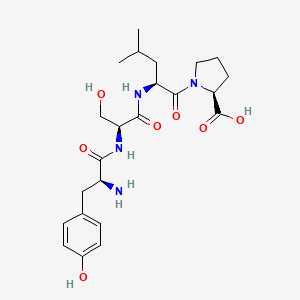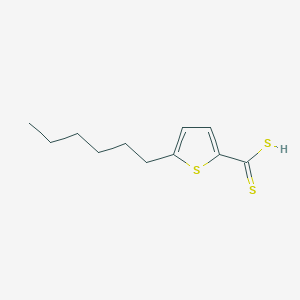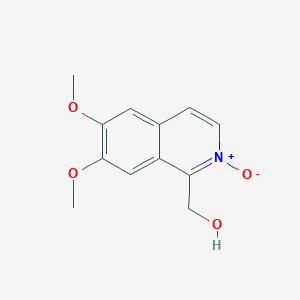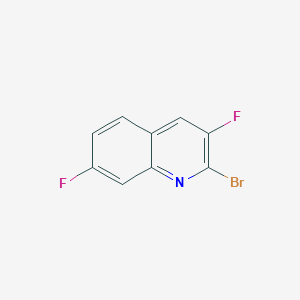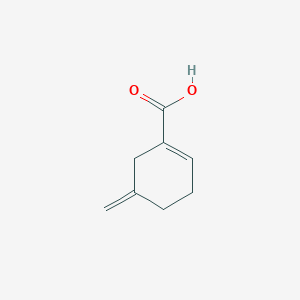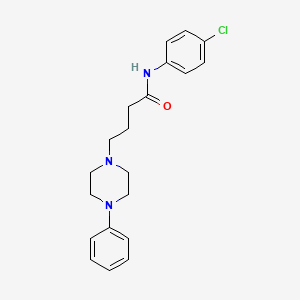![molecular formula C21H25NO4 B14193511 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- CAS No. 857650-65-8](/img/structure/B14193511.png)
1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a butanoic acid chain, and a naphthalenylcarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- typically involves multi-step organic reactions. One common approach is the esterification of 1-naphthalenylcarbonyl chloride with 4-hydroxymethylpiperidine, followed by the reaction with butanoic acid. The reaction conditions often require the use of catalysts such as pyridine and solvents like dichloromethane to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Piperidinebutanoic acid derivatives: Compounds with variations in the substituents on the piperidine ring or the butanoic acid chain.
Naphthalenylcarbonyl esters: Compounds with different ester groups attached to the naphthalenylcarbonyl moiety.
Uniqueness: 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
857650-65-8 |
|---|---|
Molekularformel |
C21H25NO4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
4-[4-(naphthalene-1-carbonyloxymethyl)piperidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H25NO4/c23-20(24)9-4-12-22-13-10-16(11-14-22)15-26-21(25)19-8-3-6-17-5-1-2-7-18(17)19/h1-3,5-8,16H,4,9-15H2,(H,23,24) |
InChI-Schlüssel |
YBXGZDSGLBOKRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1COC(=O)C2=CC=CC3=CC=CC=C32)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


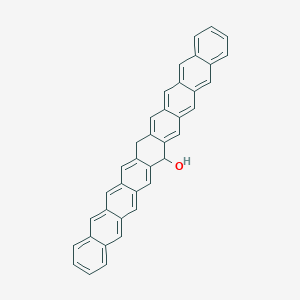
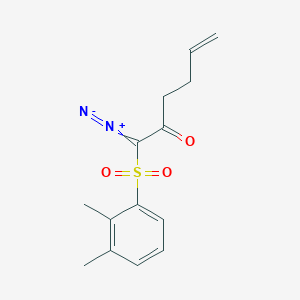
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
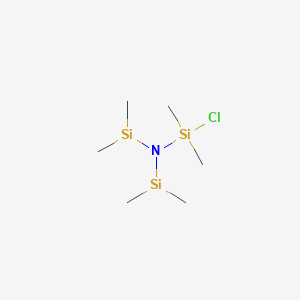
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
